4-Decylpyridine
Overview
Description
4-Decylpyridine is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The decyl group attached to the 4-position of the pyridine ring makes it a long-chain alkylpyridine. This structural modification imparts different physical and chemical properties compared to pyridine itself.
Synthesis Analysis
The synthesis of 4-decylpyridine derivatives, such as 4-Amino-decylpyridinium bromide (ADPBr), involves the quaternization of 4-aminopyridine with decyl bromide. The reaction is typically carried out at high temperatures around 200°C for a short duration, resulting in a moderate yield of the product .
Molecular Structure Analysis
The molecular structure of 4-decylpyridine derivatives can be characterized using various analytical techniques such as FT-IR, 1H NMR, and 13C NMR. These techniques help in confirming the substitution of the decyl group at the 4-position of the pyridine ring .
Chemical Reactions Analysis
4-Decylpyridine derivatives exhibit antimicrobial properties, which can be attributed to their ability to interact with bacterial cell membranes. The minimum inhibition concentration (MIC) method has shown that these compounds have good activity against gram-negative bacteria like E. coli .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-decylpyridine derivatives are influenced by the long alkyl chain. These properties include solubility in various solvents, melting and boiling points, and surface activity. The antimicrobial activity of these compounds is a significant chemical property, which has been evaluated and confirmed through studies .
Relevant Case Studies
One of the case studies involves the antimicrobial 4-Amino-decylpyridinium bromide cationic surfactant, which was synthesized and characterized for its potential against E. coli. The study demonstrated that the compound has a MIC of 600 ppm for 2 × 10^4 CFU/mL of E. coli, indicating its effectiveness as an antimicrobial agent .
Scientific Research Applications
Spectrophotometric Determination of Platinum(IV)
Scientific Field: Analytical Chemistry
Summary of the Application
4-Decylpyridine is used for the extractive separation of platinum(IV) from succinate media. It is used in a method for the quantitative extraction of platinum(IV), which is an important precious metal widely used as a catalyst in the petroleum industry and chemical engineering .
Methods of Application or Experimental Procedures
Platinum(IV) has been extracted quantitatively with 10 mL of 1 × 10-4 M reagent in xylene from 0.025 M succinic acid. It is stripped from the organic phase with water and estimated spectrophotometrically with stannous chloride. The effect of metal ions, acid, reagent concentrations, and various foreign ions has been investigated .
Results or Outcomes
The method affords quantitative binary separation of platinum from base metals, and is applicable to the analysis of synthetic mixtures and alloys. The method is fast, accurate, and precise. The molar absorptivity and Sandell’s sensitivity of the Platinum(IV)-4-Decylpyridine complex is found to be (4.9×105 L mol-1 cm-1) and (0.0078 μg cm-2), respectively, which indicates the applicability of the method .
Anticancer Agents
Scientific Field: Medicinal Chemistry
Summary of the Application
Pyridine-containing compounds, including 4-Decylpyridine, have shown potential as anticancer agents. They have been synthesized and tested for their cytotoxic properties against various types of cancer cells .
Methods of Application or Experimental Procedures
The synthesis of these compounds typically involves the substitution of a nitrogen atom in the pyridine ring. The compounds are then tested for their cytotoxic properties in various lines of human cancer cells .
Results or Outcomes: Some pyridine-based compounds have shown promising results in preclinical studies, exhibiting cytotoxic properties in some lines of human cancer cells .
Calcium Channel Blockers
Scientific Field: Pharmacology
Summary of the Application
1,4-Dihydropyridines, a group of pyridine-based molecules, are known to be effective calcium channel blockers. They are used in the treatment of conditions such as angina, hypertension, and myocardial infarction .
Methods of Application or Experimental Procedures: These compounds are typically administered orally and work by inhibiting calcium channels, thereby restricting calcium influx .
Results or Outcomes: Drugs like nifedipine, felodipine, and amlodipine, which contain a 1,4-Dihydropyridine ring, are commonly used clinically and have shown effectiveness in treating cardiovascular conditions .
Model Compounds in Molecular Mechanisms
Scientific Field: Bio-organic Chemistry
Methods of Application or Experimental Procedures: The implications of 1,4-DHPs are known to be evident and satisfactory for more than four decades now, and newer studies and theories still persist .
Results or Outcomes: DHPs’ analogy with 1,4-dihydronicotinamide has theorized its possible use in studying the molecular mechanisms as model compounds .
Antimicrobial Agents
Scientific Field: Medicinal Chemistry
Methods of Application or Experimental Procedures: The compounds are synthesized and then tested for their antimicrobial properties against various types of microbes .
Results or Outcomes: Some pyridine-based compounds have shown promising results in preclinical studies, exhibiting antimicrobial properties against some types of microbes .
Antiviral Agents
Scientific Field: Pharmacology
Methods of Application or Experimental Procedures: These compounds are typically administered orally and work by inhibiting viral replication .
Results or Outcomes: Some pyridine-based compounds have shown promising results in preclinical studies, exhibiting antiviral properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-decylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16-14-12-15/h11-14H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYRSCXMQFIFNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074643 | |
Record name | Pyridine, 4-decyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Decylpyridine | |
CAS RN |
1815-99-2 | |
Record name | 4-Decylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1815-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-decyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001815992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 4-decyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridine, 4-decyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Decylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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